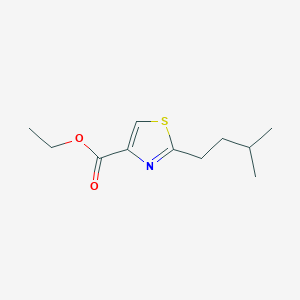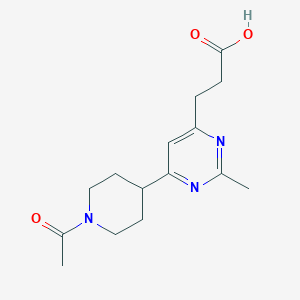
3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid
説明
3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid is a chemical compound with a molecular weight of 291.35 g/mol. It is known for its role as a deubiquitinating enzyme inhibitor, which makes it a promising drug target due to its ability to regulate protein turnover and modulate critical signaling pathways.
化学反応の分析
3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s role as a deubiquitinating enzyme inhibitor makes it valuable in studying protein degradation pathways.
Medicine: Its potential as a drug target for regulating protein turnover and modulating signaling pathways is being explored.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid involves its inhibition of deubiquitinating enzymes. These enzymes are responsible for removing ubiquitin from proteins, thereby regulating their degradation. By inhibiting these enzymes, the compound can modulate protein turnover and affect various signaling pathways.
類似化合物との比較
Similar compounds to 3-(6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl)propanoic acid include:
3-(1-Acetylpiperidin-4-yl)propanoic acid: This compound has a similar structure but lacks the pyrimidine ring.
3-(6-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid: This compound has a pyrazine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit deubiquitinating enzymes and modulate critical signaling pathways.
特性
IUPAC Name |
3-[6-(1-acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10-16-13(3-4-15(20)21)9-14(17-10)12-5-7-18(8-6-12)11(2)19/h9,12H,3-8H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOWALILLGVQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2CCN(CC2)C(=O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


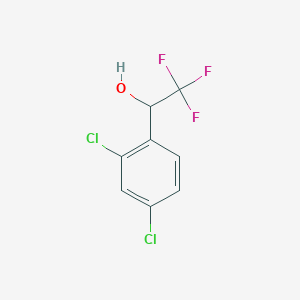
![Ethanone, 1-[4-[(2-methoxyphenyl)thio]-3-nitrophenyl]-](/img/structure/B1399112.png)
![4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399114.png)
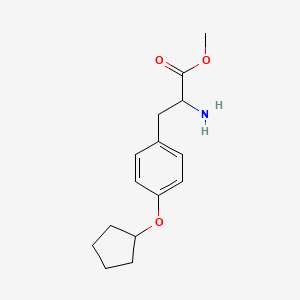

![[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1399117.png)
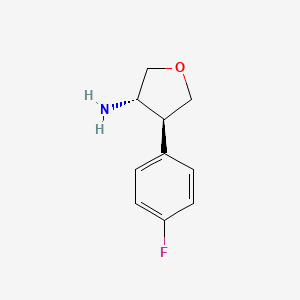

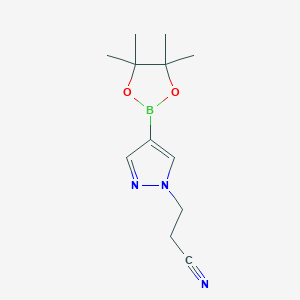
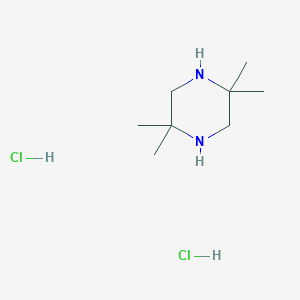
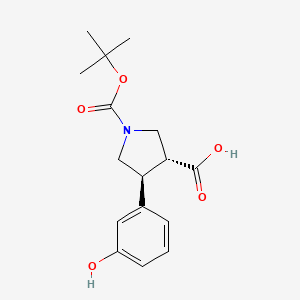
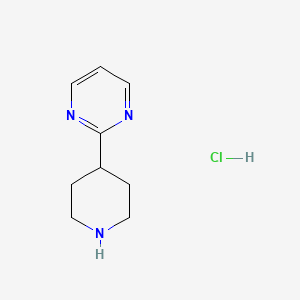
![7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1399126.png)
